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Compound of Interest

Compound Name: 4-Aminooxane-4-carbonitrile

Cat. No.: B112695 Get Quote

Technical Guide: 4-Aminooxane-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Aminooxane-4-carbonitrile, also known as 4-aminotetrahydropyran-4-carbonitrile, is a

heterocyclic compound featuring a saturated six-membered oxane (tetrahydropyran) ring. The

structure is further characterized by the presence of both an amino and a nitrile group attached

to the same carbon atom (C4). This geminal substitution pattern classifies it as an α-amino

nitrile. The presence of these functional groups, combined with the three-dimensional

conformational flexibility of the oxane ring, makes 4-Aminooxane-4-carbonitrile a molecule of

significant interest in medicinal chemistry and organic synthesis. It serves as a versatile

building block for the synthesis of more complex molecules, including spirocyclic systems and

substituted amino acids.

Chemical and Physical Properties
While extensive experimental data for 4-Aminooxane-4-carbonitrile is limited in publicly

available literature, its fundamental properties can be summarized. Predicted values offer initial

guidance for handling and reaction planning.
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Property Value Source

CAS Number 50289-12-8 [1]

Molecular Formula C₆H₁₀N₂O [1]

Molecular Weight 126.16 g/mol

Predicted Boiling Point
260.8 ± 40.0 °C (at 760

mmHg)

Predicted Density 1.11 ± 0.1 g/cm³

Predicted Refractive Index 1.494

Appearance
Expected to be a solid at room

temperature.
General

Solubility

Expected to have some

solubility in polar organic

solvents.

General

Synthesis
The most plausible and documented method for the synthesis of 4-Aminooxane-4-
carbonitrile is a variation of the Strecker synthesis. This reaction involves the one-pot

condensation of a ketone, a cyanide source, and an ammonia source. In this case,

tetrahydropyran-4-one serves as the ketone precursor.

Experimental Protocol: Strecker Synthesis
The following protocol is adapted from a procedure described for the synthesis of the

corresponding carboxylic acid, where the aminonitrile is a key intermediate.

Materials:

Tetrahydropyran-4-one

Ammonium carbonate ((NH₄)₂CO₃)

Sodium cyanide (NaCN)
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Ethanol

Deionized water

Ice

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine

tetrahydropyran-4-one (1 equivalent), ammonium carbonate (2.5-3 equivalents), ethanol, and

deionized water. The solvent system is typically a 1:1 mixture of ethanol and water.

To this stirred suspension, carefully add sodium cyanide (1.5-2 equivalents). Caution:

Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a

well-ventilated fume hood.

Heat the reaction mixture to 60-70°C and maintain this temperature with stirring for 3-4

hours.

After the reaction is complete, cool the mixture to approximately 5°C in an ice bath.

The product, 4-Aminooxane-4-carbonitrile, is expected to precipitate as a white solid.

Collect the solid by vacuum filtration.

Wash the filter cake with cold deionized water to remove any inorganic salts.

Dry the product under vacuum to yield the final compound.

Workflow Diagram:

Figure 1. Workflow for the Strecker synthesis of 4-Aminooxane-4-carbonitrile.

Reactivity and Chemical Behavior
The chemical reactivity of 4-Aminooxane-4-carbonitrile is dictated by the interplay of the

amino and nitrile functional groups, as well as the tetrahydropyran ring.
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Hydrolysis of the Nitrile: The nitrile group can be hydrolyzed under acidic or basic conditions

to yield the corresponding α-amino acid, 4-aminooxane-4-carboxylic acid. This is a common

transformation for α-amino nitriles.

Reduction of the Nitrile: The nitrile group can be reduced using reducing agents such as

lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to afford the corresponding

diamine, 4-amino-4-(aminomethyl)oxane.

Reactions of the Amino Group: The primary amine is nucleophilic and can undergo a variety

of reactions, including acylation, alkylation, and Schiff base formation with aldehydes and

ketones.

Iminium Ion Formation: α-Amino nitriles can serve as precursors to iminium ions upon loss of

the cyanide group, which can then be trapped by various nucleophiles.

Logical Relationship of Reactivity:

Figure 2. Key chemical transformations of 4-Aminooxane-4-carbonitrile.

Spectroscopic Characterization (Predicted)
Although experimental spectra are not readily available, the expected spectroscopic features

can be predicted based on the structure of 4-Aminooxane-4-carbonitrile.

¹H NMR Spectroscopy
Oxane Protons: The protons on the tetrahydropyran ring would appear as complex multiplets

in the region of approximately 1.5-4.0 ppm. The protons adjacent to the oxygen atom (at C2

and C6) would be the most downfield.

Amino Protons: The protons of the primary amine would likely appear as a broad singlet, the

chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy
Oxane Carbons: The carbons of the tetrahydropyran ring would resonate in the aliphatic

region. The carbons adjacent to the oxygen (C2 and C6) would be in the range of 60-70

ppm.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b112695?utm_src=pdf-body
https://www.benchchem.com/product/b112695?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112695?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quaternary Carbon (C4): The carbon atom bearing both the amino and nitrile groups would

be a quaternary carbon and its chemical shift would be influenced by both substituents.

Nitrile Carbon: The carbon of the nitrile group would appear in the characteristic region for

nitriles, typically around 120 ppm.

Infrared (IR) Spectroscopy
N-H Stretching: The primary amine would show two characteristic stretching vibrations in the

region of 3300-3500 cm⁻¹.

C-N Stretching: The stretching of the C-N bond of the amine would be observed in the

fingerprint region.

C≡N Stretching: A sharp, medium-intensity absorption band characteristic of a nitrile group

would be expected around 2220-2260 cm⁻¹.

C-O Stretching: A strong absorption corresponding to the C-O-C ether linkage of the

tetrahydropyran ring would be present in the 1050-1150 cm⁻¹ region.

C-H Stretching: Aliphatic C-H stretching vibrations would be observed just below 3000 cm⁻¹.

Mass Spectrometry
Molecular Ion Peak: The mass spectrum would be expected to show a molecular ion peak

(M⁺) at m/z = 126.

Fragmentation: Common fragmentation patterns would likely involve the loss of the nitrile

group (CN), the amino group (NH₂), or fragmentation of the tetrahydropyran ring.

Biological Activity and Potential Applications
While no specific biological activities have been reported for 4-Aminooxane-4-carbonitrile
itself, the tetrahydropyran motif is a common scaffold in many biologically active compounds

and approved drugs. Derivatives of tetrahydropyran have shown a wide range of activities,

including antiviral, anticancer, and anti-inflammatory properties. The α-amino nitrile functionality

also provides a handle for the synthesis of novel amino acids and peptidomimetics, which are

of great interest in drug discovery.
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Given its structure, 4-Aminooxane-4-carbonitrile could be a valuable starting material for the

synthesis of libraries of compounds to be screened for various biological targets. Its potential to

be converted into constrained α-amino acids makes it particularly relevant for the development

of peptide-based therapeutics.

Potential Signaling Pathway Involvement (Hypothetical):

As a building block for novel chemical entities, derivatives of 4-Aminooxane-4-carbonitrile
could potentially interact with a wide range of biological signaling pathways. For instance, if

incorporated into larger molecules, they could modulate protein-protein interactions, enzyme

activity, or receptor binding. Without experimental data, any depiction of signaling pathway

involvement would be purely speculative.

Safety and Handling
Based on available safety data, 4-Aminooxane-4-carbonitrile is classified as harmful if

swallowed (H302) and causes serious eye irritation (H319). Standard laboratory safety

precautions should be taken when handling this compound, including the use of personal

protective equipment such as safety glasses, gloves, and a lab coat. It should be handled in a

well-ventilated area.

Conclusion
4-Aminooxane-4-carbonitrile is a synthetically accessible and versatile building block with

potential applications in medicinal chemistry and drug discovery. Its chemical properties are

defined by the α-amino nitrile functionality and the tetrahydropyran core. While detailed

experimental characterization is not widely published, its synthesis via the Strecker reaction

and its expected reactivity provide a solid foundation for its use in the development of novel

chemical entities. Further research into the biological activities of its derivatives is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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